Topiramate-d12

Overview

Description

Topiramate-d12: is a deuterium-labeled analog of topiramate, an anticonvulsant drug used primarily for the treatment of epilepsy and the prophylaxis of migraines. The incorporation of deuterium atoms into the molecular structure of topiramate enhances its stability and allows for its use as an internal standard in various analytical applications, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Topiramate-d12 involves the incorporation of deuterium atoms into the molecular structure of topiramate. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions may vary depending on the desired level of deuterium incorporation and the availability of deuterated reagents .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process may include multiple steps, such as the protection and deprotection of functional groups, purification, and characterization of the final product to ensure the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: : Topiramate-d12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the molecular structure of the compound or to introduce specific functional groups .

Common Reagents and Conditions: : Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .

Major Products: : The major products formed from the chemical reactions of this compound depend on the specific reaction and reagents used.

Scientific Research Applications

Role in Bioanalytical Methods

Topiramate-d12 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of topiramate in biological matrices. Its deuterated nature allows for accurate measurement by compensating for variations in the analytical process.

Method Development and Validation

Research has demonstrated that using this compound enhances the reliability of LC-MS/MS methods. For instance, a study developed a method for quantifying topiramate in human plasma using this compound as an internal standard. The method showed high precision and selectivity, with a limit of quantitation as low as 10 ng/ml .

Table 1: Summary of LC-MS/MS Method Characteristics

| Parameter | Value |

|---|---|

| Limit of Quantitation | 10 ng/ml |

| Precision | 0.78% - 2.44% |

| Total Run Time | 1.80 min |

| Flow Rate | 0.5 ml/min |

Clinical Applications

Topiramate is widely recognized for its therapeutic applications, particularly in the treatment of epilepsy and migraine prevention. The use of this compound facilitates pharmacokinetic studies that inform dosing regimens and efficacy assessments.

Epilepsy Treatment

In pediatric populations, this compound has been utilized to establish pharmacokinetic models that guide dosing strategies for children with newly diagnosed epilepsy. A study indicated that a dosing regimen of approximately 6-9 mg/kg per day could achieve significant seizure freedom rates . The incorporation of this compound in these models ensures accurate assessment of drug exposure and response.

Migraine Prevention

Topiramate has also been evaluated for its efficacy in migraine prevention. A large controlled trial demonstrated that doses of 100 mg/day significantly reduced monthly migraine frequency compared to placebo . The use of this compound in pharmacokinetic studies associated with these trials helps ensure reliable data on drug metabolism and efficacy.

Monitoring Drug Levels

This compound is instrumental in monitoring drug levels across various biological matrices, including plasma, saliva, and hair. This capability is crucial for assessing patient compliance and understanding long-term drug exposure.

Multi-Matrix Analysis

Recent advancements have led to the development of methods capable of measuring topiramate levels in multiple biological matrices simultaneously. A study validated an LC-MS/MS method that accurately quantified topiramate in plasma, saliva, and hair samples . This approach allows clinicians to monitor adherence to treatment regimens effectively.

Table 2: Summary of Multi-Matrix Analysis Findings

| Matrix | Detection Range | Application |

|---|---|---|

| Plasma | 0.20-30 mg/L | Therapeutic drug monitoring |

| Saliva | 0.20-30 mg/L | Alternative monitoring method |

| Hair | 0.25-25 ng/mg | Long-term compliance assessment |

Mechanism of Action

Topiramate-d12 exerts its effects through multiple mechanisms, similar to topiramate. It blocks voltage-dependent sodium channels, enhances the activity of gamma-aminobutyric acid (GABA) at GABA-A receptors, antagonizes glutamate receptors, and inhibits carbonic anhydrase (isozymes II and IV). These actions contribute to its anticonvulsant and migraine prophylactic properties .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to Topiramate-d12 include other deuterium-labeled anticonvulsants, such as Carbamazepine-d10, Lamotrigine-d3, and Phenytoin-d10 .

Uniqueness: : this compound is unique due to its specific deuterium labeling, which enhances its stability and allows for its use as an internal standard in analytical applications. This makes it particularly valuable in research and industry for the precise quantitation and analysis of topiramate levels .

Biological Activity

Topiramate-d12, a deuterated form of the antiepileptic drug topiramate, has garnered attention for its potential applications in both therapeutic and research settings. This article delves into its biological activity, pharmacokinetics, and therapeutic implications, supported by relevant studies and data.

Overview of this compound

Topiramate is primarily known for its role as an anticonvulsant drug used in the treatment of epilepsy and migraine prophylaxis. The deuterated variant, this compound, is utilized in research to improve the quantification and tracking of topiramate levels in biological matrices through advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) .

Topiramate exhibits multiple mechanisms of action:

- Inhibition of Carbonic Anhydrase : This is a primary mechanism that contributes to its anticonvulsant effects.

- Modulation of Ion Channels : Topiramate enhances GABAergic activity and inhibits AMPA/kainate receptors, which are crucial for neuronal excitability .

- Effects on NMDA Receptors : It may also interact with NMDA receptors, although this is less well-defined compared to its other actions.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic efficacy. Studies have shown that the bioavailability of topiramate can be affected by various formulations. For instance, a study comparing two oral formulations (Toprel and Topamax) demonstrated similar pharmacokinetic parameters such as Cmax and AUC, indicating bioequivalence .

Key Pharmacokinetic Parameters

| Parameter | Toprel (A) | Topamax (B) |

|---|---|---|

| AUC(0-inf) | 63,418.31 ± 22,141.69 ng*h/ml | 67,094.70 ± 22,487.2 ng*h/ml |

| AUC(0-24) | 30,421.02 ± 9,964.0 ng*h/ml | 30,489.35 ± 9,407.17 ng*h/ml |

| tmax | 2.77 ± 1.76 h | 1.95 ± 1.89 h |

| Cmax | 2,143.33 ± 724.26 ng/ml | 2,262.51 ± 751.12 ng/ml |

Therapeutic Efficacy

This compound has been studied for its efficacy in various seizure types and conditions:

- Juvenile Myoclonic Epilepsy (JME) : A systematic review indicated that topiramate significantly reduced the frequency of generalized tonic-clonic seizures compared to placebo . The relative risk (RR) for achieving a ≥50% reduction in seizure frequency was reported as RR 4.00 (95% CI: 1.08 to 14.75), highlighting its effectiveness.

- Combination Therapy : Research has shown that when combined with other antiepileptic drugs (AEDs), such as valproate and carbamazepine, topiramate can enhance anticonvulsant effects without significantly altering plasma levels of these drugs .

Case Studies

- Efficacy in Combination with Ethosuximide : In a study involving pentylenetetrazol-induced seizures in mice, topiramate at subtherapeutic doses enhanced the anticonvulsant action of ethosuximide without significant adverse effects .

- Long-term Monitoring : Therapeutic drug monitoring studies have demonstrated the importance of tracking topiramate levels to optimize treatment outcomes and minimize side effects .

Safety Profile

While topiramate is generally well-tolerated, it is associated with several adverse effects:

Q & A

Basic Research Questions

Q. What is the role of Topiramate-d12 in quantifying Topiramate in biological matrices using LC-MS/MS?

this compound serves as a stable isotope-labeled internal standard (IS) in quantitative analyses. Its deuterated structure minimizes matrix effects and co-elution interferences, ensuring precise calibration. For example, in plasma or saliva assays, it corrects for extraction efficiency and ionization variability by mirroring the analyte’s physicochemical properties while providing distinct mass transitions (e.g., 350.3→78.20 for this compound vs. 338→77.90 for Topiramate) .

Q. How should researchers prepare and store this compound stock solutions for reproducibility?

Stock solutions (1,000 mg/L) should be prepared gravimetrically in methanol to ensure accuracy. Working solutions are diluted in acetonitrile-ultrapure water (5:95 v/v) to match the analytical matrix. Aliquots must be stored at -20°C in amber vials to prevent degradation. Pre-run preparation ensures stability, with verification via blank injections to confirm absence of carryover .

Q. What criteria determine the suitability of this compound as an internal standard for method validation?

Key criteria include:

- Isotopic purity : ≥98% deuterium incorporation to avoid spectral overlap.

- Chromatographic co-elution : Retention time alignment with the unlabeled analyte.

- Ionization efficiency : Comparable response factors in the target matrix (e.g., plasma). Validation requires testing across multiple lots and matrices to confirm consistency .

Advanced Research Questions

Q. How can researchers optimize MRM transitions for this compound to minimize cross-talk in multiplex assays?

Collision energy (CE) and declustering potential (DP) must be tuned using reference standards. For this compound, a CE of 40 eV maximizes the 350.3→78.20 transition’s signal-to-noise ratio. DP optimization should account for instrument-specific ion transmission efficiency. Cross-talk is mitigated by ensuring distinct product ions for co-eluting analytes (e.g., avoiding shared fragments like m/z 78–80) .

Q. What steps resolve data contradictions when this compound-normalized results show unexpected variability?

Systematic troubleshooting includes:

- Purity verification : Confirm isotopic enrichment via high-resolution MS.

- Matrix effects : Assess ion suppression/enhancement using post-column infusion.

- Stability testing : Compare fresh vs. aged stock solutions for degradation.

- Instrument calibration : Validate mass accuracy and detector linearity. Contradictions often arise from undetected deuterium loss during sample preparation or column aging .

Q. How does deuterium labeling influence method validation parameters when using this compound?

Validation must account for:

- Linearity : Ensure IS response is consistent across the calibration range (e.g., 1–500 ng/mL).

- Recovery : Compare extraction efficiency of this compound vs. unlabeled analyte in spiked matrices.

- Carryover : Test for IS residue in subsequent runs via blank injections. Deviations >15% in precision or accuracy indicate suboptimal IS performance .

Q. What strategies prevent cross-contamination when analyzing this compound alongside non-deuterated analogs?

- Chromatographic separation : Use columns with high peak capacity (e.g., UHPLC) to resolve isotopic clusters.

- Mass filter settings : Apply narrow Q1/Q3 resolution to exclude adjacent masses.

- Batch design : Separate high-concentration samples to avoid IS carryover. Contamination risks increase with prolonged column use or incomplete autosampler wash cycles .

Q. Methodological Considerations

Q. How should researchers report this compound data in publications to ensure reproducibility?

- Table formatting : Include MRM parameters (precursor/product ions, CE), IS concentration, and validation metrics (e.g., RSD ≤10%).

- Supplemental data : Provide raw chromatograms and stability test results.

- Citations : Reference commercial sources (e.g., LGC Standards) and preparation protocols .

Q. What analytical challenges arise when scaling this compound methods to novel matrices (e.g., hair or dried blood spots)?

- Extraction efficiency : Optimize solvent polarity to recover both hydrophilic Topiramate and deuterated IS.

- Matrix interferences : Use selective SPE cartridges (e.g., mixed-mode) to remove endogenous compounds.

- Sensitivity : Adjust injection volume or employ microextraction techniques for low-abundance samples .

Q. How do regulatory guidelines (e.g., FDA/EMA) impact the use of this compound in pharmacokinetic studies?

Guidelines mandate:

Properties

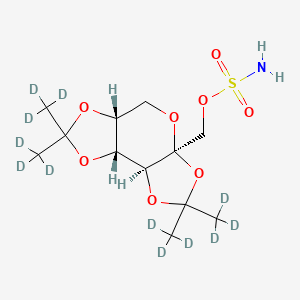

IUPAC Name |

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJADKKWYZYXHBB-RFYKXYJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279037-95-4 | |

| Record name | 1279037-95-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.